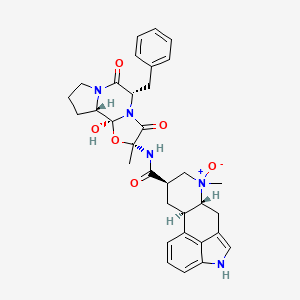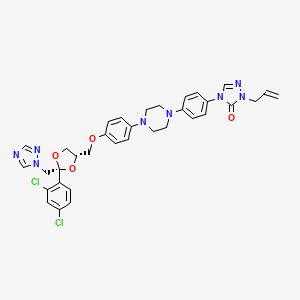![molecular formula C18H21ClN3O6S- B13404536 (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the bicyclic core, introduction of functional groups, and final purification. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions.
Functional group introduction: Aminoethylsulfanyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions.
Final purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules.
Biology
It may have potential as a biochemical probe due to its functional groups.
Medicine
The compound could be investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound’s mechanism of action would depend on its interaction with biological targets. For example, it could inhibit an enzyme by binding to its active site, or it could act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: Similar bicyclic structures with different functional groups.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H21ClN3O6S- |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.ClH/c1-9(22)13-14-12(8-10-2-4-11(5-3-10)21(26)27)16(28-7-6-19)15(18(24)25)20(14)17(13)23;/h2-5,9,12-14,22H,6-8,19H2,1H3,(H,24,25);1H/p-1/t9-,12?,13-,14+;/m1./s1 |
InChI Key |
ROSKEHHJMGEKIA-WPCYKVHZSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Canonical SMILES |
CC(C1C2C(C(=C(N2C1=O)C(=O)[O-])SCCN)CC3=CC=C(C=C3)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)













